molecular formula C15H15NO4S B1434783 N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine CAS No. 1858255-15-8

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine

Cat. No.: B1434783
CAS No.: 1858255-15-8
M. Wt: 305.4 g/mol
InChI Key: OAUYXEBLHKBXCW-UHFFFAOYSA-N
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Description

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a dihydroacenaphthylene moiety and a methylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Formation of the Dihydroacenaphthylene Moiety: The dihydroacenaphthylene moiety can be synthesized through a Diels-Alder reaction between acenaphthylene and a suitable dienophile.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where the dihydroacenaphthylene intermediate is treated with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to Glycine: The final step involves coupling the sulfonylated dihydroacenaphthylene with glycine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroacenaphthylene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone.

    N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)valine: Similar structure but with a valine backbone.

Uniqueness

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine is unique due to its specific combination of the dihydroacenaphthylene moiety and the methylsulfonyl group attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-21(19,20)16(9-14(17)18)13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUYXEBLHKBXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C2CCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 2
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 3
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 4
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 5
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 6
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine

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